molecular formula C10H9ClN2O2 B1417955 ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 800401-67-6

ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B1417955
M. Wt: 224.64 g/mol
InChI Key: ZQKMNQPQMGJIHD-UHFFFAOYSA-N
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Patent
US07405210B2

Procedure details

Route A: To a solution of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ethyl ester (Preparation 17, 1.78 g, 7.9 mmol) in ethanol (70 mL) was added sodium hydroxide solution (5.2 mL, 2M, 10.3 mmol) and the mixture heated under reflux for 2 h. The solvent was removed in vacuo and the solid dissolved in water (150 mL) and acidified to pH 4 with acetic acid to give the title compound as a brown solid that was isolated by filtration. δH (CD3OD): 7.13 (1H, s), 7.68 (1H, s), 8.58 (1H, s); m/z (ES+)=197 [M+H]+.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:15][C:9]2=[CH:10][N:11]=[C:12]([Cl:14])[CH:13]=[C:8]2[CH:7]=1)=[O:5])C.[OH-].[Na+]>C(O)C>[Cl:14][C:12]1[CH:13]=[C:8]2[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[NH:15][C:9]2=[CH:10][N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=2C(=CN=C(C2)Cl)N1
Name
Quantity
5.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the solid dissolved in water (150 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CN1)NC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.